5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone
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Overview
Description
5-(1,4-dioxa-8-azaspiro[45]dec-8-yl)-6-phenyl-3(2H)-pyridazinone is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic ring system and the introduction of the phenyl and pyridazinone moieties. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to modify the spirocyclic ring or the pyridazinone moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the phenyl ring or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce partially or fully saturated spirocyclic systems.
Scientific Research Applications
5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-15-12-14(16(19-18-15)13-4-2-1-3-5-13)20-8-6-17(7-9-20)22-10-11-23-17/h1-5,12H,6-11H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUVMGDGVRMOIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=O)NN=C3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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